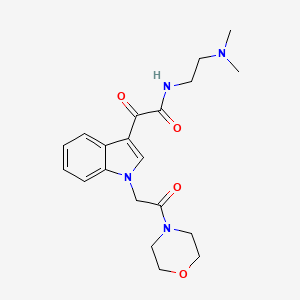

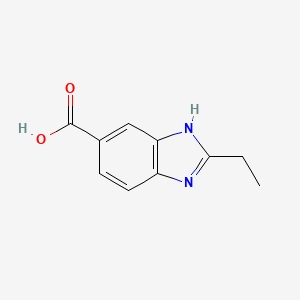

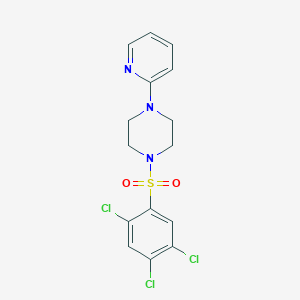

![molecular formula C19H19F2N5O2 B3013440 N-(3,4-difluorophenyl)-3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanamide CAS No. 1172703-78-4](/img/structure/B3013440.png)

N-(3,4-difluorophenyl)-3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3,4-difluorophenyl)-3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanamide" is a derivative of the 3,5-diphenyl-1H-pyrazole class. While the provided papers do not directly discuss this specific compound, they do provide insight into the broader category of 3,5-diphenyl-1H-pyrazole derivatives, which are known for their pharmacological properties. These derivatives have been synthesized and evaluated for various biological activities, including platelet antiaggregating, hypotensive, antiarrhythmic, local anesthetic, sedative, and anti-inflammatory activities in preclinical models .

Synthesis Analysis

The synthesis of related 3,5-diphenyl-1H-pyrazole derivatives typically involves starting materials such as 4-benzoyloxy-3,5-diphenyl-1H-pyrazole or 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanoic acid. These precursors are then further modified to produce N,N-disubstituted propanamides and propanamines . Although the exact synthesis route for the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied to introduce the 3,4-difluorophenyl and pyrimidinyl substituents.

Molecular Structure Analysis

The molecular structure of 3,5-diphenyl-1H-pyrazole derivatives is characterized by the presence of a pyrazole ring substituted with various functional groups that confer distinct chemical properties and biological activities. The specific substituents on the pyrazole ring, such as the 3,4-difluorophenyl and pyrimidinyl groups in the compound of interest, are likely to influence its binding affinity to biological targets and, consequently, its pharmacological profile .

Chemical Reactions Analysis

The chemical reactivity of 3,5-diphenyl-1H-pyrazole derivatives is influenced by the electronic and steric effects of the substituents attached to the pyrazole core. The presence of electron-withdrawing groups, such as the difluorophenyl moiety, could affect the electrophilic and nucleophilic properties of the compound, potentially altering its reactivity in chemical transformations or interactions with biological macromolecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-diphenyl-1H-pyrazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of specific substituents can modulate these properties, which in turn can affect the compound's pharmacokinetics and pharmacodynamics. For instance, the lipophilicity conferred by the methyl and difluorophenyl groups could influence the compound's ability to cross biological membranes and reach its site of action .

Scientific Research Applications

Antidepressant Potential

Research has explored compounds with diphenylpyrazole and pyrimidinyl moieties for their potential as antidepressants. For example, compounds identified through structure-activity relationship (SAR) studies have shown promise with reduced side effects compared to traditional antidepressants. This indicates the potential for developing new therapeutic agents targeting mental health disorders (Bailey et al., 1985).

Antimicrobial and Insecticidal Applications

Compounds integrating pyrimidine and pyrazole frameworks have been synthesized and evaluated for their insecticidal and antibacterial potential. This research underscores the potential for developing new pesticides and antibacterial agents to address agricultural pests and microbial resistance (Deohate & Palaspagar, 2020).

Synthesis and Characterization of Heterocyclic Compounds

The synthesis and antimicrobial evaluation of new pyrazole, thiophene, thiazole, and thiadiazole derivatives, which incorporate pyrimidine rings, have been reported. These studies contribute to the chemical knowledge base, enabling the design of compounds with specific biological activities (Farag et al., 2009).

Herbicidal Activity

Research into compounds with pyrimidinyl and thiadiazolyl moieties has shown effectiveness in herbicidal activity, highlighting the potential for developing new herbicides to enhance agricultural productivity (Liu et al., 2008).

Coordination Chemistry and Material Science

Studies on the coordination chemistry of palladium and platinum with ligands derived from pyrazole and pyrimidine have been conducted. These studies have implications for the development of new materials and catalysts in industrial processes (Palombo et al., 2019).

properties

IUPAC Name |

N-(3,4-difluorophenyl)-3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2N5O2/c1-10-8-18(28)24-19(22-10)26-12(3)14(11(2)25-26)5-7-17(27)23-13-4-6-15(20)16(21)9-13/h4,6,8-9H,5,7H2,1-3H3,(H,23,27)(H,22,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPQVXFGXOBXMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=C(C(=N2)C)CCC(=O)NC3=CC(=C(C=C3)F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-difluorophenyl)-3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

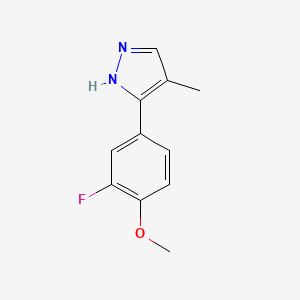

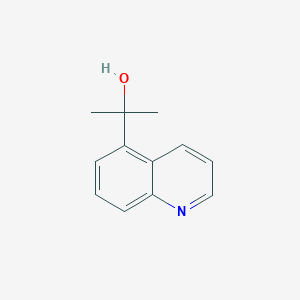

![1-[(2,4-Difluorophenyl)(phenyl)methyl]piperazine](/img/structure/B3013357.png)

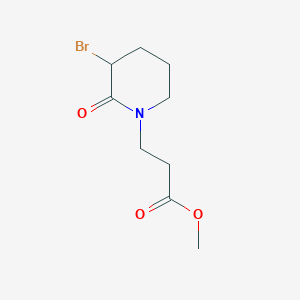

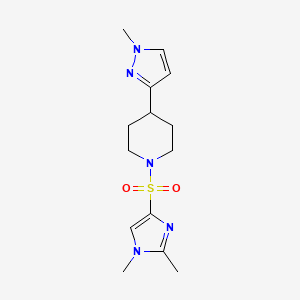

![(Z)-2-(2-bromobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3013358.png)

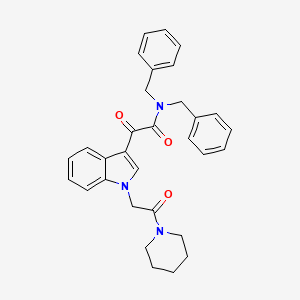

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B3013360.png)

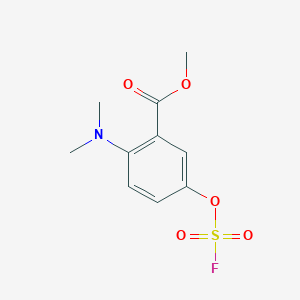

![[5-(4-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B3013364.png)

![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole](/img/structure/B3013369.png)